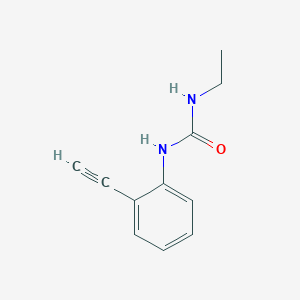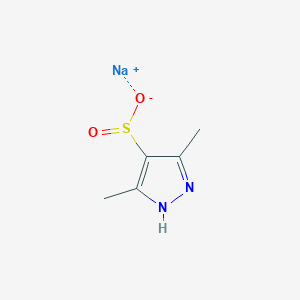
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C₅H₇N₂NaO₂S and a molecular weight of 182.18 g/mol . This compound is known for its unique molecular structure, which includes a pyrazole ring substituted with methyl groups at positions 3 and 5, and a sulfinate group at position 4 . It is primarily used in research and development due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 3,5-dimethylpyrazole with sulfur dioxide and a suitable base, such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate product. The general reaction scheme can be represented as follows:
[ \text{3,5-dimethylpyrazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinate group can yield sulfonate derivatives, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially affecting enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: Lacks the sulfinate group but shares the pyrazole ring structure.
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfonate: Contains a sulfonate group instead of a sulfinate group.
3,5-Dimethyl-1H-pyrazole-4-carboxylate: Contains a carboxylate group instead of a sulfinate group.
Uniqueness
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H7N2NaO2S |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
sodium;3,5-dimethyl-1H-pyrazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-3-5(10(8)9)4(2)7-6-3;/h1-2H3,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
AZOJIWQSQSPQPY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=NN1)C)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



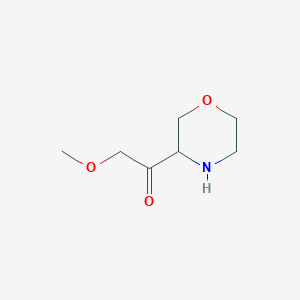
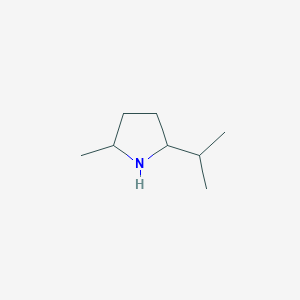
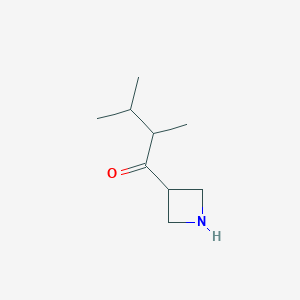
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
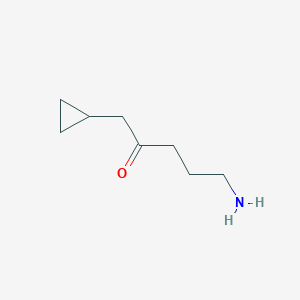
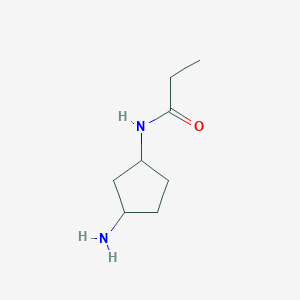
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
